![molecular formula C11H14F2N2O2 B2625365 ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1002033-64-8](/img/structure/B2625365.png)
ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a difluoromethyl group and a cyclopropyl ring in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the difluoromethyl and cyclopropyl moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Biological Activities
Research indicates that ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate exhibits significant biological activities, particularly in the modulation of insulin resistance and metabolic pathways. Compounds with similar structures have been shown to interact with specific biological targets, leading to therapeutic effects in conditions such as diabetes and obesity.
Applications in Medicinal Chemistry
This compound serves as a lead compound in medicinal chemistry for developing new therapeutic agents targeting metabolic disorders. Its unique structure allows for modifications that can enhance its activity against specific biological targets.
Case Studies
- Insulin Sensitivity Enhancement : In a study examining compounds similar to this compound, researchers found that certain modifications led to improved insulin sensitivity in diabetic models. This suggests that further exploration of this compound could yield promising results for diabetes treatment .
- Metabolic Pathway Modulation : Another study highlighted the compound's potential in modulating key enzymes involved in glucose metabolism. The findings indicated that this compound could influence metabolic pathways relevant to obesity management .
Mechanism of Action
The mechanism of action of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate include other pyrazole derivatives with difluoromethyl and cyclopropyl groups. Examples include:
- Ethyl [3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Ethyl [3-cyclopropyl-5-(methyl)-1H-pyrazol-1-yl]acetate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its reactivity and binding affinity, while the cyclopropyl ring contributes to its stability and bioavailability .
Biological Activity
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of metabolic pathways. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₄F₂N₂O₂
- Molecular Weight : 244.24 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group and a difluoromethyl moiety attached to a pyrazole ring, contributing to its unique biological properties .
1. Metabolic Modulation
Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism. In vitro studies have demonstrated its potential to interact with enzymes involved in insulin signaling pathways, suggesting a role in diabetes treatment .
2. Structure-Activity Relationship (SAR)
The incorporation of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability. This structural feature is crucial for its pharmacological activity.
A comparative analysis of similar compounds shows variations in biological activity based on structural modifications:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate | Trifluoromethyl instead of difluoromethyl | Moderate anti-inflammatory effects |
N-[4-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-3-fluorophenyl]-2,6-difluorobenzamide | Multiple fluorinated groups | Antitumor activity against BRAF(V600E) |
Case Study 1: Insulin Sensitivity Enhancement
A study investigated the effects of pyrazole derivatives on insulin signaling pathways. This compound was found to significantly increase glucose uptake in adipocytes, indicating its potential as a therapeutic agent for insulin resistance.
Case Study 2: Antitumor Potential
In another research context, compounds structurally related to this compound were evaluated for their inhibitory effects on cancer cell lines. The results suggested that modifications leading to higher lipophilicity correlated with enhanced cytotoxicity against specific tumor types .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUHAANXCQKIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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